Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a sulfonate ester group at position 4, a p-tolyl group at position 1, and an ethoxycarbonyl group at position 2. The sulfonate ester is further modified with a 2,5-dimethoxyphenyl moiety, which introduces electron-donating methoxy groups.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-18(13-20(25)24(23-21)15-8-6-14(2)7-9-15)32-33(27,28)19-12-16(29-3)10-11-17(19)30-4/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFGEZPBJJKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant structural features that suggest potential biological activities. This compound belongs to the class of dihydropyridazines and incorporates various functional groups, including sulfonyl and carboxylate moieties, which are known to influence biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 474.5 g/mol. The structure features a dihydropyridazine core modified by functional groups that enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O8S |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 899959-16-1 |
Biological Activity
Research into the biological activity of this compound has identified several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the sulfonyl group may enhance interaction with microbial targets.
- Anticancer Potential : The dihydropyridazine core is associated with various anticancer activities in related compounds. Investigations into cell lines have shown that modifications in the structure can lead to increased cytotoxicity against cancer cells.
- Anti-inflammatory Effects : Compounds with similar functionalities have been reported to possess anti-inflammatory properties. The sulfonamide group may play a role in modulating inflammatory pathways.
Case Studies and Research Findings
A detailed examination of the biological activity of this compound can be drawn from related studies:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of structurally similar sulfonamide derivatives. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential efficacy for this compound.
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives of dihydropyridazine exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Studies indicate that it may interact with specific enzymes or receptors, inhibiting their activity and thus demonstrating antibacterial properties.
- Anti-inflammatory Properties : In silico studies suggest that the compound can target cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This positions it as a potential candidate for anti-inflammatory drug development .
The biological activity of this compound has been assessed through various experimental approaches:
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of microbial strains | |
| Anti-inflammatory | Targets COX enzymes in inflammatory pathways | |
| Antioxidant | Potential to scavenge free radicals |
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step reactions that allow for various modifications, enhancing its pharmacological profile. For instance:
- The introduction of different substituents on the pyridazine ring can lead to derivatives with improved biological activities.
- Structural modifications have been shown to affect the compound's solubility and bioavailability, crucial factors in drug design .
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism was attributed to enzyme inhibition, showcasing the compound's potential as a lead structure for antibiotic development .
Case Study 2: Anti-inflammatory Drug Development
Research into the anti-inflammatory effects of this compound revealed its ability to inhibit COX enzymes effectively. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating promising therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three structurally related pyridazine derivatives (Table 1):
Table 1: Structural Comparison of Pyridazine Derivatives
Note: The molecular formula and weight of the target compound are inferred from analogs in and .
Physicochemical Properties
- Solubility : The target compound’s 2,5-dimethoxyphenyl group likely improves aqueous solubility compared to the chloro-substituted analog (CAS 93641-38-4), which is more hydrophobic due to its chlorine atoms .
- Reactivity : The sulfonate ester in the target compound is susceptible to hydrolysis, similar to the 5-chlorothiophen-2-yl analog, but the methoxy groups may slow this process compared to electron-deficient substituents like chlorine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Begin with a condensation reaction between a substituted pyridazine precursor and a sulfonyl chloride derivative. Use anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agent) and temperature (40–60°C). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. Compare spectral data with analogous compounds (e.g., Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to validate functional groups .
Q. What analytical techniques are suitable for assessing purity?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity. Validate with elemental analysis (C, H, N) to ensure ≥95% purity. For trace impurities, use LC-MS with electrospray ionization (ESI) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate the electronic properties of this compound?
- Methodological Answer : Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer dynamics. Compare computed IR and NMR spectra with experimental data to refine computational models. Studies on similar pyridazine derivatives show strong correlations between DFT-predicted and observed spectral features .
Q. What strategies mitigate decomposition during storage or handling?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture by using molecular sieves in storage containers. For hygroscopic intermediates, lyophilize and store as a stable salt (e.g., sodium or hydrochloride) .
Q. How can the sulfonate ester group’s reactivity be exploited in derivatization?
- Methodological Answer : The sulfonyloxy group is susceptible to nucleophilic substitution. React with amines (e.g., benzylamine) in DMF at 80°C to form sulfonamide derivatives. Monitor by NMR (if fluorinated reagents are used) or FTIR for bond formation. For regioselective modifications, employ protecting groups on the pyridazine ring .
Q. What experimental designs address conflicting spectral data in structural characterization?
- Methodological Answer : When NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY and HSQC to resolve spin systems. For ambiguous stereochemistry, synthesize enantiomerically pure analogs using chiral auxiliaries or catalysts, then compare optical rotation and CD spectra .
Data Contradiction and Validation
Q. How to resolve discrepancies between theoretical (DFT) and experimental NMR chemical shifts?
- Methodological Answer : Re-optimize DFT calculations with solvent effects (PCM model) and relativistic corrections. For paramagnetic shielding in aromatic regions, use gauge-independent atomic orbital (GIAO) methods. Cross-validate with solid-state NMR if crystallinity permits .
Q. What protocols ensure reproducibility in synthetic yields across laboratories?
- Methodological Answer : Standardize reagent sources (e.g., sulfonyl chlorides from the same supplier) and solvent batches. Document detailed reaction parameters (e.g., ramp rates, stirring speeds). Collaborate with independent labs for inter-laboratory validation, as seen in studies on Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
